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molecular formula C10H10N2O B8737491 1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

Cat. No. B8737491
M. Wt: 174.20 g/mol
InChI Key: KEHXBISWXRCSIL-UHFFFAOYSA-N
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Patent
US04791203

Procedure details

In a solution of 12.3 g of conc. hydrochloric acid, 45 ml of water and 45 ml of methanol was dissolved 20 g of 6-isobutenylimidazo[1,2-a]pyridine. The solution was cooled to -5° C. Ozone was introduced to the solution at -5° to 0° C. for 4 hours. The endpoint of the reaction was confirmed by thin layer chromatography. After completion of the reaction, a solution of 30.6 g of sodium sulfite in 160 ml of water was dropwise added under cooling at such a rate that the temperature did not exceed 20° C. Next, 22 g of sodium bicarbonate and an appropriate amount of salt were added as solids and the mixture was extracted with chloroform. The chloroform extract was washed twice with a saturated saline solution. After drying over magnesium sulfate, chloroform was removed by distillation under reduced pressure. The residue was purified by distillation under reduced pressure to obtain 14.2 g (70.5%) of 1 -(imidazo[1,2-a]pyridin-6-yl)-2-propanone.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Three
Name
6-isobutenylimidazo[1,2-a]pyridine
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
12.3 g
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][N:13]=2)[CH:10]=1)=[C:2](C)[CH3:3].[O:14]=[O+][O-].S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+]>Cl.O.CO>[N:13]1[CH:12]=[CH:11][N:9]2[CH:10]=[C:5]([CH2:1][C:2](=[O:14])[CH3:3])[CH:6]=[CH:7][C:8]=12 |f:2.3.4,5.6|

Inputs

Step One
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
30.6 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
22 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
6-isobutenylimidazo[1,2-a]pyridine
Quantity
20 g
Type
reactant
Smiles
C(=C(C)C)C=1C=CC=2N(C1)C=CN2
Name
Quantity
12.3 g
Type
solvent
Smiles
Cl
Name
Quantity
45 mL
Type
solvent
Smiles
O
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
under cooling at such a rate that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 20° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed twice with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate, chloroform
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=CC(=C2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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